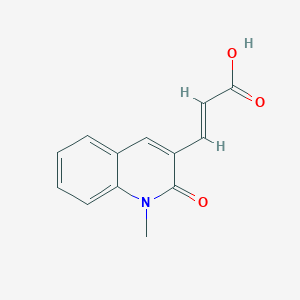

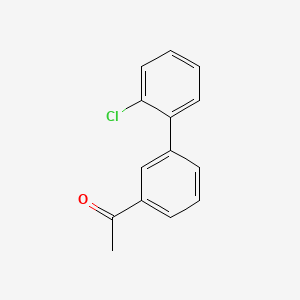

![molecular formula C16H15NOS B3038011 2,2-Dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone CAS No. 692738-25-3](/img/structure/B3038011.png)

2,2-Dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone

Übersicht

Beschreibung

“2,2-Dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone” is a quinoline-derived compound with potential biological and industrial applications. It is a complex organic compound that contains a thiophene ring, which is a five-membered ring made up of one sulfur atom .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the mass spectrometry (MS) and nuclear magnetic resonance (NMR) data provide valuable information about the molecular structure .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Efficient Synthesis Protocols : A study by Alizadeh and Roosta (2018) presents an efficient protocol for synthesizing derivatives of thieno[2,3-b]quinoline. This process achieved excellent yields (85–95%) and utilized room temperature conditions, highlighting the compound's accessibility for research and industrial applications (Alizadeh & Roosta, 2018).

Chemical Reactions and Derivatives : Kiran et al. (2007) investigated the reaction of 3-formyl-2-chloroquinolines with thioglycolic acid, leading to a mixture of uncyclized and cyclized thieno[2,3-b]quinoline derivatives. This study provides insights into the compound's reactivity and potential for creating a variety of chemical structures (Kiran et al., 2007).

Microwave-Assisted Synthesis : Nandeshwarappa et al. (2005) described an efficient microwave-assisted method for synthesizing substituted thieno[2,3-b]quinolines. This approach emphasizes the potential for rapid and energy-efficient synthesis methods (Nandeshwarappa et al., 2005).

Potential Applications

Optoelectronic and Fluorescent Properties : A study by I. A. Z. Al-Ansari (2016) explored the electronic absorption and fluorescence properties of thieno[2,3-b]quinoline derivatives. This research indicates potential applications in optoelectronics and as fluorescent materials (Al-Ansari, 2016).

Solid-State and Thin-Film Transistor Performance : Wu et al. (2013) investigated the impact of alkyl chain orientations in dicyanomethylene-substituted thienoquinoid derivatives on their performance in thin-film transistors. This suggests the compound's relevance in the field of electronics and materials science (Wu et al., 2013).

Antimicrobial and Antitubercular Activity : The study by Kantevari et al. (2011) involved the synthesis of quinoline derivatives and their evaluation for antitubercular activity. This indicates potential biomedical applications, particularly in treating infections (Kantevari et al., 2011).

Photovoltaic Properties : Liu et al. (2008) synthesized donor−acceptor copolymers incorporating thienoquinoline derivatives, examining their photovoltaic properties. This research highlights potential use in solar energy technologies (Liu et al., 2008).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that this compound is used to formN-(2,2-dimethyl-1-(quinolin-2-yl)propylidene) arylimines and their nickel complexes .

Mode of Action

The mode of action of this compound involves a single-electron-transfer (SET) process . An iminyl radical initially generates through this process. This radical undergoes regioselective C–C bond cleavage through β-elimination and produces the thermodynamically less preferable alkyl radical, which is added to enaminothione to result in new radicals .

Biochemical Pathways

The compound is involved in the synthesis of N-(2,2-dimethyl-1-(quinolin-2-yl)propylidene) arylimines . This synthesis is achieved by the Schiff base condensation of 2,2-dimethyl-1-(quinolin-2-yl)propan-1-one with anilines in the presence of a catalytic amount of p-toluenesulfonic acid .

Pharmacokinetics

The reaction parameters greatly affect the catalytic activity .

Result of Action

The result of the action of this compound is the formation of N-(2,2-dimethyl-1-(quinolin-2-yl)propylidene) arylimines and their nickel complexes . These compounds are obtained with excellent yield within short reaction times .

Action Environment

The action of 2,2-Dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone is influenced by several environmental factors. The reaction parameters, including the Al/Ni molar ratio, reaction temperature, and run time, greatly affect the catalytic activity .

Eigenschaften

IUPAC Name |

2,2-dimethyl-1-thieno[2,3-b]quinolin-2-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NOS/c1-16(2,3)14(18)13-9-11-8-10-6-4-5-7-12(10)17-15(11)19-13/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXHIJIAJKQHBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC2=CC3=CC=CC=C3N=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801215812 | |

| Record name | 2,2-Dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801215812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

692738-25-3 | |

| Record name | 2,2-Dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=692738-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801215812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone](/img/structure/B3037928.png)

![Allyl 4-chloro-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B3037931.png)

![2-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzoic acid](/img/structure/B3037933.png)

![4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-(4-fluorophenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile](/img/structure/B3037934.png)

![4-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B3037936.png)

![4,6-Diamino-2-[(4-methoxyphenoxy)methyl]-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B3037942.png)

![3-amino-6-ethyl-N-[(4-fluorophenyl)methyl]-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3037945.png)

![[7-Hydroxy-3'-(hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate](/img/structure/B3037947.png)

![(1S,2R,6R,8S,9S,10R,12R,13R,16R)-8,9,12-Trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-4-ene-3,15-dione](/img/structure/B3037949.png)